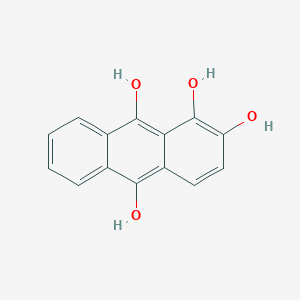
1,2,9,10-Anthracenetetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,9,10-Anthracenetetrol is a polyhydroxy derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,9,10-Anthracenetetrol can be synthesized through several methods. One common approach involves the hydroxylation of anthracene derivatives. For instance, anthracene can be treated with strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions to introduce hydroxyl groups at specific positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalytic systems and controlled reaction environments ensures high yield and purity of the compound. The process typically includes steps like purification through recrystallization and solvent extraction to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,9,10-Anthracenetetrol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions can convert it into anthracene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid
Major Products:
Quinones: Formed through oxidation.
Hydroxyanthracenes: Result from reduction reactions.
Halogenated Anthracenes: Produced via halogenation
Wissenschaftliche Forschungsanwendungen
1,2,9,10-Anthracenetetrol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,2,9,10-Anthracenetetrol exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species through redox cycling contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Anthracene: The parent compound, less reactive due to the absence of hydroxyl groups.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar structural properties but different reactivity patterns
Uniqueness: 1,2,9,10-Anthracenetetrol is unique due to its multiple hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
56136-18-6 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
anthracene-1,2,9,10-tetrol |
InChI |
InChI=1S/C14H10O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15-18H |
InChI-Schlüssel |
VGHBNWRWKSLGCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
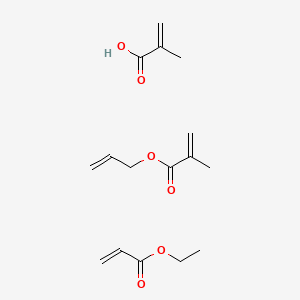
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
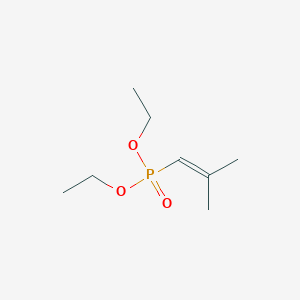
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
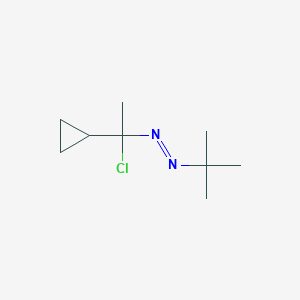
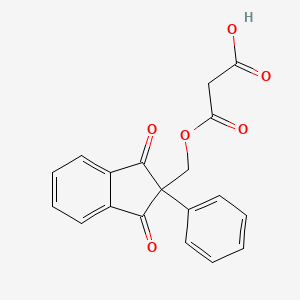
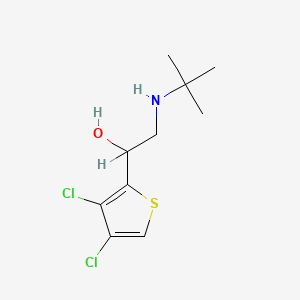
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)
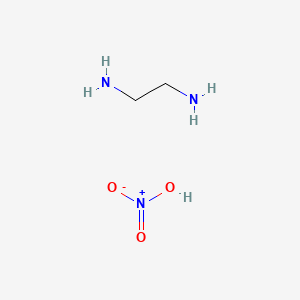

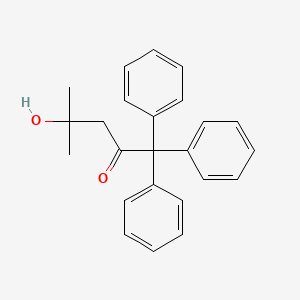
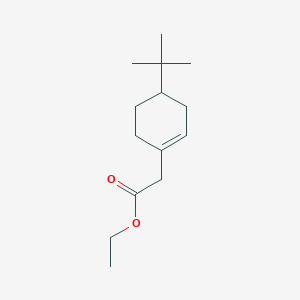
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
